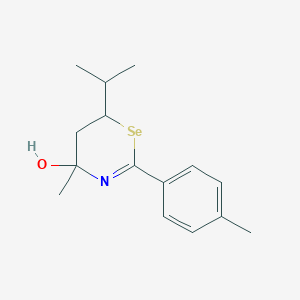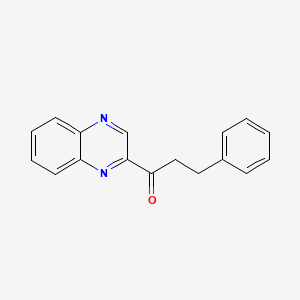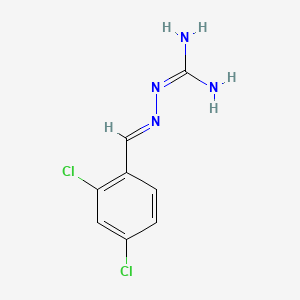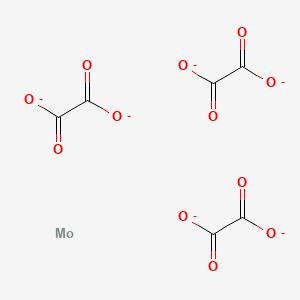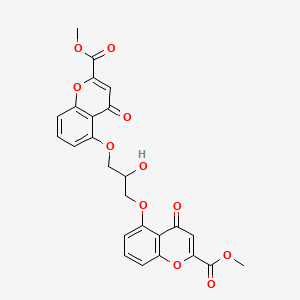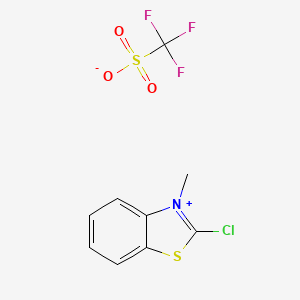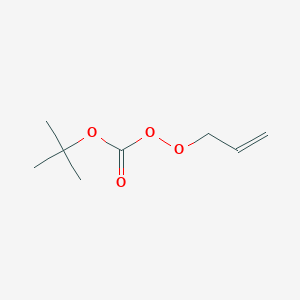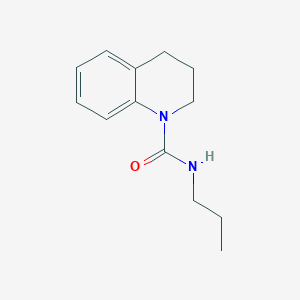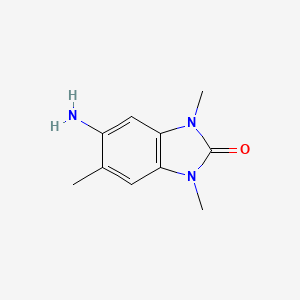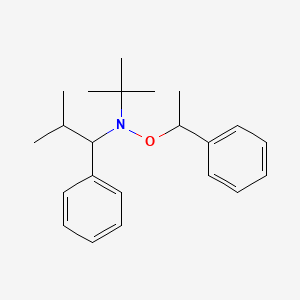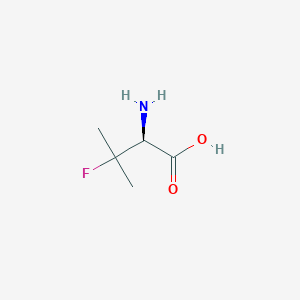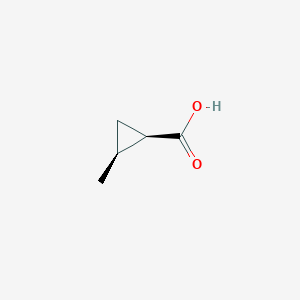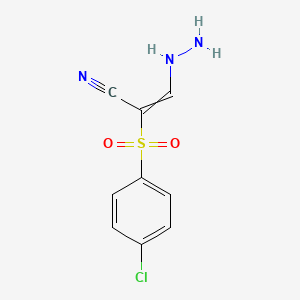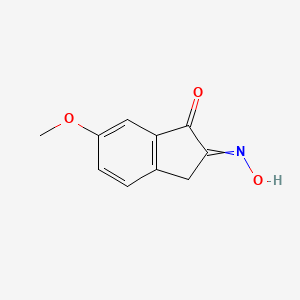
2-(Hydroxyimino)-6-méthoxy-2,3-dihydro-1H-indén-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It was first identified as a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a critical role in cell signaling and regulation.
Applications De Recherche Scientifique
2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cell signaling pathways, particularly the JAK/STAT pathway.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one typically involves the reaction of 6-methoxy-1-indanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous ethanol solution at elevated temperatures to facilitate the formation of the oxime derivative .
Industrial Production Methods
Industrial production methods for 2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, purification techniques, and quality control measures, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Mécanisme D'action
The primary mechanism of action of 2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one involves the inhibition of the JAK/STAT signaling pathway. This pathway is crucial for transmitting signals from cytokine receptors to the nucleus, leading to the regulation of gene expression. By inhibiting this pathway, the compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-hydroxyimino-6-methoxy-2,3-dihydro-1H-inden-1-one
- 6-methoxy-1-indanone
- Hydroxylamine derivatives
Uniqueness
2-(Hydroxyimino)-6-methoxy-2,3-dihydro-1h-inden-1-one is unique due to its specific inhibition of the JAK/STAT pathway, which distinguishes it from other similar compounds. Its ability to modulate this pathway makes it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
24077-98-3 |
|---|---|
Formule moléculaire |
C10H9NO3 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
(2Z)-2-hydroxyimino-6-methoxy-3H-inden-1-one |
InChI |
InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(11-13)10(12)8(6)5-7/h2-3,5,13H,4H2,1H3/b11-9- |
Clé InChI |
BNMBBZNFBBNMDD-LUAWRHEFSA-N |
SMILES |
COC1=CC2=C(CC(=NO)C2=O)C=C1 |
SMILES isomérique |
COC1=CC2=C(C/C(=N/O)/C2=O)C=C1 |
SMILES canonique |
COC1=CC2=C(CC(=NO)C2=O)C=C1 |
| 24077-98-3 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


